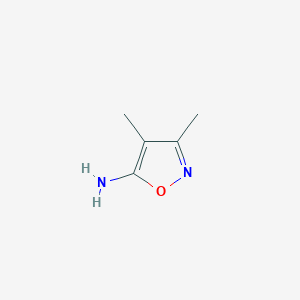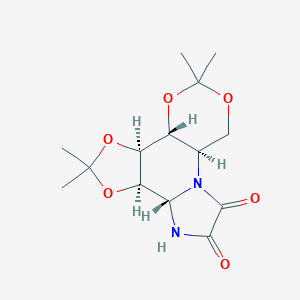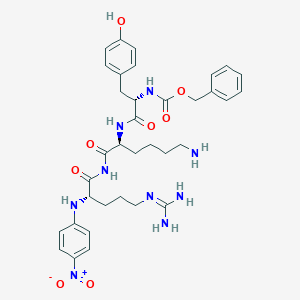
2-cyano-N,N-dipropylacetamide
Overview
Description
2-Cyano-N,N-dipropylacetamide is an organic compound with the molecular formula C9H16N2O. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-dipropylacetamide typically involves the cyanoacetylation of amines. One common method is the treatment of dipropylamine with cyanoacetic acid or its esters under specific reaction conditions. For example, the reaction can be carried out by stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the use of preparatory high-performance liquid chromatography (HPLC) to purify the product, yielding this compound as a light brown oil .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyanoacetylation techniques. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-dipropylacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Triethylamine and other basic catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
2-Cyano-N,N-dipropylacetamide is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Proteomics Research: The compound is used in the study of protein structures and functions.
Medicinal Chemistry: Derivatives of this compound are investigated for their potential therapeutic properties.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N,N-dipropylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to act as a versatile intermediate in the formation of heterocyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the dipropyl groups.
N,N-Dipropylcyanoacetamide: Another analog with similar structural features but different reactivity due to the presence of different substituents
Uniqueness
2-Cyano-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the dipropyl groups enhances its solubility and stability compared to simpler analogs .
Properties
IUPAC Name |
2-cyano-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAORRGUPLLEASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394299 | |
| Record name | 2-cyano-N,N-dipropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53807-35-5 | |
| Record name | 2-cyano-N,N-dipropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















